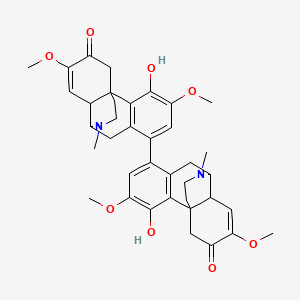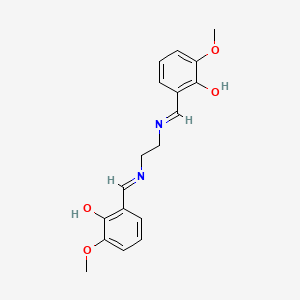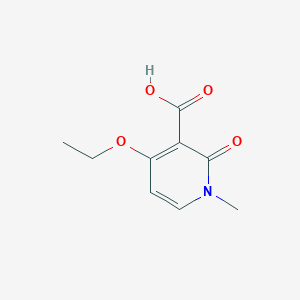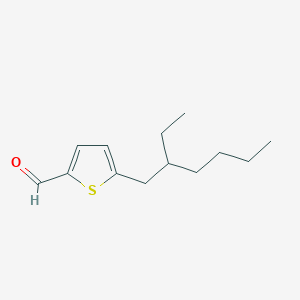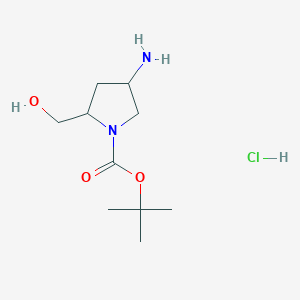
Magnesium maleate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium maleate dihydrate is an inorganic compound with the chemical formula C4H8MgO5. It is a salt formed by the combination of magnesium and maleic acid. This compound is known for its high solubility in water and its application in various fields, including dietary supplements and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium maleate dihydrate is typically synthesized by reacting maleic acid with magnesium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Maleic Acid+Magnesium Hydroxide→Magnesium Maleate Dihydrate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where maleic acid and magnesium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated and stirred to promote the formation of the compound. The product is subsequently filtered, washed, and dried to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium maleate dihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to form magnesium metal.
Substitution: It can participate in substitution reactions where the maleate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium metal and water.
Substitution: Various magnesium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Magnesium maleate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: It plays a role in studies related to magnesium’s biological functions and its impact on cellular processes.
Wirkmechanismus
Magnesium maleate dihydrate exerts its effects primarily through the release of magnesium ions, which are essential for numerous physiological processes. Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and muscle contraction. The maleate ion also contributes to the compound’s overall bioavailability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium citrate: Known for its high solubility and use in dietary supplements.
Magnesium oxide: Commonly used as an antacid and laxative.
Magnesium sulfate: Used in medical treatments for eclampsia and as a laxative.
Uniqueness
Magnesium maleate dihydrate is unique due to its combination of magnesium and maleic acid, which enhances its bioavailability and reduces gastrointestinal side effects compared to other magnesium compounds. This makes it particularly suitable for use in dietary supplements and medical applications .
Eigenschaften
Molekularformel |
C4H6MgO6 |
|---|---|
Molekulargewicht |
174.39 g/mol |
IUPAC-Name |
magnesium;(Z)-but-2-enedioate;dihydrate |
InChI |
InChI=1S/C4H4O4.Mg.2H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;2*1H2/q;+2;;/p-2/b2-1-;;; |
InChI-Schlüssel |
MKXRFLITSCHULZ-GRHBHMESSA-L |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Mg+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


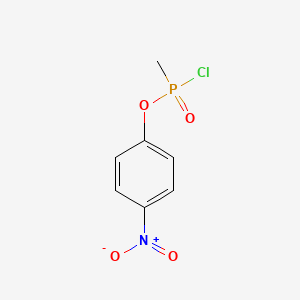


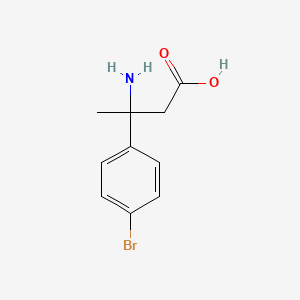
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)
